

1-(4-Fluorobenzyl)piperazine chemical properties and structure

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Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)piperazine

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An In-depth Technical Guide to **1-(4-Fluorobenzyl)piperazine**: Core Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)piperazine is a monosubstituted piperazine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The piperazine ring is a prevalent scaffold in a multitude of pharmacologically active compounds, and the addition of a fluorobenzyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[1] This compound is a precursor in the synthesis of a wide array of biologically active agents, including chemokine antagonists, kinase inhibitors, and neurokinin-2 receptor antagonists.[2] Its structural features make it a valuable intermediate for developing novel therapeutics targeting various diseases. Recent research has also highlighted its utility in creating potent tyrosinase inhibitors for treating skin hyperpigmentation disorders.[3][4]

Chemical Structure and Identifiers

1-(4-Fluorobenzyl)piperazine, with the CAS Number 70931-28-1, consists of a piperazine ring N-substituted with a 4-fluorobenzyl group.[2][5] The fluorine atom on the phenyl ring is a key feature, often introduced to enhance metabolic stability and binding affinity of drug candidates.

IUPAC Name: **1-(4-Fluorobenzyl)piperazine**[\[6\]](#)

Synonyms: 1-[(4-Fluorophenyl)methyl]piperazine[\[5\]](#)

Chemical Formula: C₁₁H₁₅FN₂[\[2\]](#)[\[7\]](#)[\[8\]](#)

Molecular Structure:

Figure 1: Chemical Structure of **1-(4-Fluorobenzyl)piperazine**.

Physicochemical Properties

The physicochemical properties of **1-(4-Fluorobenzyl)piperazine** are summarized in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

Property	Value	Reference
Molecular Weight	194.25 g/mol	[2] [5] [7] [8]
Physical Form	Solid, White to Light yellow powder/lump	[2]
Melting Point	61.0 to 65.0 °C	
Boiling Point	112-114 °C @ 2 mmHg 120-122 °C @ 0.02 mmHg	[9] [10]
Density	1.103 g/mL	[10]
Refractive Index	1.5255-1.5275	[10]
SMILES String	<chem>Fc1ccc(CN2CCNCC2)cc1</chem>	[2] [5]
InChI Key	OOSZCNKVJAVHJI-UHFFFAOYSA-N	[2] [5] [7]

Experimental Protocols

Synthesis of 1-(4-Fluorobenzyl)piperazine Derivatives

The synthesis of derivatives using **1-(4-Fluorobenzyl)piperazine** often involves N-acylation of the secondary amine on the piperazine ring. The following is a general procedure for the synthesis of amide derivatives which have been investigated as tyrosinase inhibitors.^[4]

Materials:

- **1-(4-Fluorobenzyl)piperazine**
- Appropriate acyl chloride (e.g., 3-chloro-2-nitrophenyl)methanone)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Water

Procedure:

- Dissolve **1-(4-Fluorobenzyl)piperazine** (1.0 eq) in dichloromethane.
- Add N,N-diisopropylethylamine (1.5 eq) to the solution.
- Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature for approximately 5 hours.
- Quench the reaction by adding methanol.
- Add water to the mixture and perform a liquid-liquid extraction with dichloromethane (repeated three times).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.

- Purify the crude product using flash chromatography (e.g., with a DCM/MeOH 96:4 mobile phase) to yield the final product.[4]

One-Pot Synthesis of Monosubstituted Piperazines

A simplified and efficient one-pot, one-step synthetic procedure for preparing monosubstituted piperazines like **1-(4-Fluorobenzyl)piperazine** hydrochloride has been developed. This method avoids the use of protecting groups, making it more cost-effective and environmentally friendly.[11]

Principle: The synthesis is based on the reaction of an in-situ formed piperazine-1-ium cation with an appropriate electrophile (e.g., 4-fluorobenzyl chloride). The reaction can be carried out in solvents like methanol or acetic acid.[11]

General Procedure (using Methanol):

- A free piperazine is reacted with piperazine dihydrochloride in methanol to form piperazine monohydrochloride.
- The appropriate benzyl halide (e.g., 4-fluorobenzyl chloride) is added to the reaction mixture.
- The reaction proceeds at room temperature or under reflux.
- The resulting monosubstituted piperazine derivative can be isolated in high yield and purity.
[11]

Applications in Drug Development

1-(4-Fluorobenzyl)piperazine is a key intermediate in the development of various pharmacologically active compounds.[1] Its derivatives have shown promise in several therapeutic areas.

Tyrosinase Inhibitors: Derivatives of **1-(4-fluorobenzyl)piperazine** have been designed and synthesized as potent inhibitors of tyrosinase, a key enzyme in melanin production.[3] Compounds based on this scaffold have demonstrated significantly greater potency than the reference compound, kojic acid, in inhibiting tyrosinase activity.[3][4] These inhibitors are being investigated as anti-melanogenic agents for treating hyperpigmentation disorders.[3]

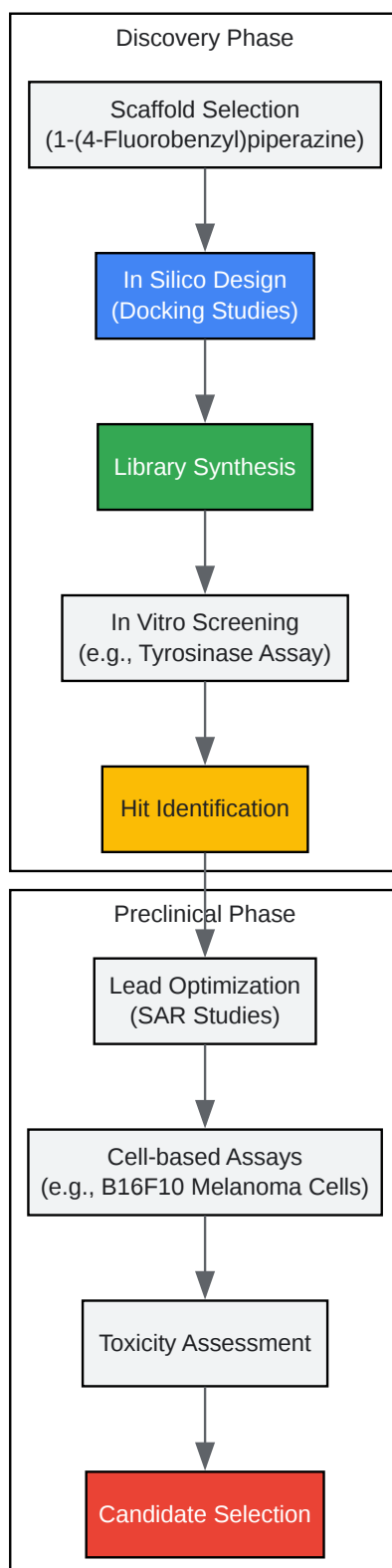
Other Therapeutic Targets: This compound also serves as a precursor for the synthesis of:

- Chemokine antagonists: Important for modulating inflammatory responses.[2]
- EGFR and Aurora A kinase inhibitors: Targeted therapies in oncology.[2]
- Neurokinin-2 receptor antagonists: Potential treatments for various disorders, including respiratory and gastrointestinal conditions.[2]
- Calcium channel blockers: The related compound 1-bis(4-fluorophenyl)methyl piperazine is a precursor to drugs like flunarizine, used for migraine treatment.[12]

Visualizations

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the development of novel inhibitors, such as tyrosinase inhibitors, starting from the **1-(4-fluorobenzyl)piperazine** scaffold.

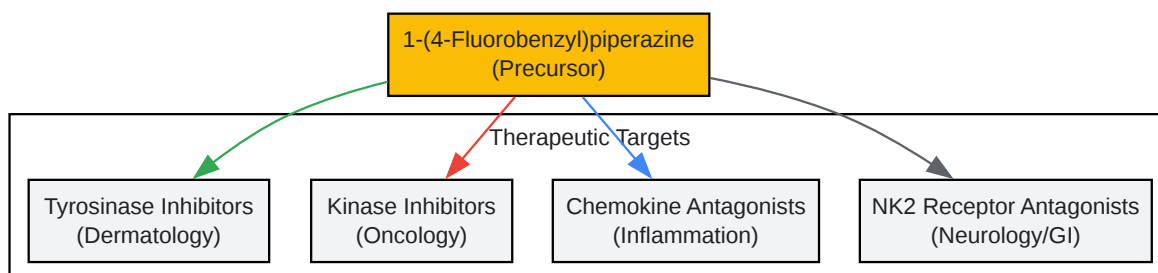


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Figure 2: Drug discovery workflow for inhibitors derived from **1-(4-Fluorobenzyl)piperazine**.

Role as a Precursor in Diverse Therapeutic Areas

This diagram shows the central role of **1-(4-Fluorobenzyl)piperazine** as a starting material for synthesizing compounds that target various biological pathways.



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References

- 1. benchchem.com [benchchem.com]
- 2. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
- 5. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]
- 6. mzCloud – 1 4 Fluorobenzyl piperazine [mzcloud.org]
- 7. GSRS [precision.fda.gov]
- 8. scbt.com [scbt.com]
- 9. 1-(4-Bromo-2-fluorobenzyl)piperazine 96 870703-75-6 [sigmaaldrich.com]

- 10. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 [m.chemicalbook.com]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
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